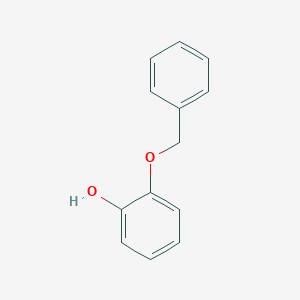

2-(Benzyloxy)phenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCXFHJMKINPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211801 | |

| Record name | 2-Benzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-38-4 | |

| Record name | 2-(Phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6272-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyloxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)phenol, also known as catechol monobenzyl ether, is an organic aromatic ether. Its structure, featuring a benzyl group attached to one of the hydroxyl groups of a catechol moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Furthermore, it explores the potential applications of the benzyloxyphenol scaffold in drug discovery, drawing from research on related derivatives.

Chemical Structure and Identifiers

This compound is characterized by a benzene ring substituted with a hydroxyl group and a benzyloxy group at the ortho position.

| Identifier | Value |

| IUPAC Name | 2-(phenylmethoxy)phenol |

| Synonyms | Catechol monobenzyl ether, Benzyl o-hydroxyphenyl ether, o-(Benzyloxy)phenol |

| CAS Number | 6272-38-4[1][2][3] |

| Molecular Formula | C₁₃H₁₂O₂[1][3] |

| Molecular Weight | 200.23 g/mol [1] |

| InChI Key | CCZCXFHJMKINPE-UHFFFAOYSA-N[1][2][3] |

| SMILES | Oc1ccccc1OCc1ccccc1[1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a liquid at room temperature, though some sources indicate a low melting point.

| Property | Value | Reference |

| Physical Form | Liquid | [2] |

| Color | Colorless to light yellow-orange | [3] |

| Density | 1.143 g/mL at 25 °C | [2] |

| Boiling Point | 335.5 °C at 760 mmHg | |

| Melting Point | 35-40 °C | |

| Refractive Index | n20/D 1.591 | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and diethyl ether. | |

| Purity (Assay) | ≥96% | [2] |

| Impurities | <3% catechol | [2] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a publicly available, fully assigned spectrum is limited, the expected spectral features are described below based on the analysis of its functional groups and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the benzylic methylene protons and the hydroxyl proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic (-CH₂-) | ~5.1 | Singlet |

| Aromatic (Phenol ring) | 6.8 - 7.2 | Multiplet |

| Aromatic (Benzyl ring) | 7.2 - 7.5 | Multiplet |

| Hydroxyl (-OH) | Variable (typically 4-6) | Broad Singlet |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. A related compound, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, shows a characteristic singlet for the benzylic protons (PhCH₂O-) at 5.12 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, 13 distinct signals are expected.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzylic (-CH₂-) | ~70 |

| Aromatic C-O (Phenol ring) | 145 - 150 |

| Aromatic C-O (Ether linkage) | 145 - 150 |

| Aromatic (Phenol & Benzyl rings) | 115 - 140 |

The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the oxygen atoms will be the most downfield shifted among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1275 | Strong |

| C-O Stretch (Phenol) | ~1220 | Strong |

The broadness of the O-H stretch is due to hydrogen bonding.[5][6]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for the preparation of this compound is the Williamson ether synthesis, which involves the reaction of catechol with benzyl bromide in the presence of a base.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

Detailed Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 equivalent) and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution in an inert atmosphere), to the flask. Stir the mixture at room temperature for 30 minutes.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Applications in Drug Development and Biological Activity

While this compound is primarily used as a synthetic intermediate[1], the benzyloxyphenol scaffold is present in various molecules with interesting biological activities, suggesting its potential in drug discovery.

Neuroprotective and Anti-neuroinflammatory Properties

Derivatives of benzyloxyphenol have been investigated for their potential in treating neurodegenerative diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for Parkinson's disease.[7] Some of these compounds were found to be potent and selective monoamine oxidase B (MAO-B) inhibitors with antioxidant and neuroprotective effects.[7]

Similarly, benzyloxy benzamide derivatives have been explored as neuroprotective agents for ischemic stroke by inhibiting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[8]

Figure 2: Therapeutic targets of benzyloxyphenol derivatives.

Other Potential Biological Activities

The broader class of alkoxyphenols, to which this compound belongs, has been shown to exhibit various biological activities, including antibacterial, antifungal, and tyrosinase inhibitory effects.[9] The nature and position of the alkoxy group can significantly influence the biological activity.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical and spectral properties. Its synthesis is readily achievable through standard organic chemistry methods like the Williamson ether synthesis. While direct biological applications of this compound are not extensively documented, the recurring presence of the benzyloxyphenol moiety in biologically active molecules, particularly in the context of neurodegenerative diseases, underscores its importance as a scaffold for the design and development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound 96 6272-38-4 [sigmaaldrich.com]

- 2. This compound 96 6272-38-4 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

2-(Benzyloxy)phenol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(Benzyloxy)phenol, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and common reaction pathways, presented in a format tailored for scientific and research applications.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound classified as a mono-benzylated ether of catechol.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental design, including reaction setup and purification processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][4] |

| Molecular Weight | 200.23 g/mol | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][3][5] |

| Boiling Point | 335.5 °C at 760 mmHg | [2] |

| Density | 1.143 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.591 | [5][6] |

| Purity (Typical) | ≥96% | [5][6] |

| Common Impurities | <3% Catechol | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a hydroquinone derivative are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the preparation of this compound from catechol and benzyl chloride, following the principles of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile to displace a halide from the benzyl group.[6][7]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add catechol (1.0 equivalent) and anhydrous DMF.

-

Base Addition : Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Stir the suspension at room temperature for 20 minutes.

-

Alkylation : Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture dropwise at room temperature.

-

Reaction : Heat the mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Washing : Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by silica gel column chromatography to yield pure this compound.

Conversion to 2-(Benzyloxy)hydroquinone via Oxidation-Reduction

This compound can be converted to 2-(benzyloxy)hydroquinone, a useful intermediate. This is typically a two-step process involving an initial oxidation to the corresponding p-benzoquinone, followed by a reduction to the hydroquinone.[8]

Step A: Oxidation to Benzoquinone Derivative

Materials:

-

This compound

-

Methanol

-

Copper(II) nitrate (Cu(NO₃)₂)

-

Sodium nitrate (NaNO₃)

Procedure:

-

Catalyst Preparation : Prepare the oxidation catalyst by mixing Cu(NO₃)₂ and NaNO₃ in a 1:3 molar ratio.

-

Reaction Setup : In a high-pressure reactor, dissolve this compound (1.0 equivalent) in methanol. Add the prepared catalyst.

-

Oxidation : Seal the reactor, pressurize with oxygen (or air), and heat to approximately 70°C. Stir vigorously for 2-4 hours.

-

Isolation : Cool the reactor, release the pressure, and filter to remove the catalyst. The resulting solution containing the benzoquinone derivative is used directly in the next step.

Step B: Reduction to Hydroquinone

Materials:

-

Solution of the benzoquinone derivative from Step A

-

Iron (Fe) powder

-

Dilute Hydrochloric acid (HCl)

Procedure:

-

Reduction : To the methanol solution containing the benzoquinone derivative, add iron powder (excess) and a small amount of dilute HCl to activate the reduction.

-

Reaction : Stir the mixture at room temperature until the color of the quinone disappears, indicating the completion of the reduction (typically 1-3 hours).

-

Workup : Filter the reaction mixture to remove excess iron powder.

-

Extraction : Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash, dry, and concentrate the organic extract. The crude 2-(benzyloxy)hydroquinone can be further purified by recrystallization or column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations described in this guide.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]

- 3. EP0900775A1 - Process for producing catechol derivatives - Google Patents [patents.google.com]

- 4. 2-苄氧基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Catechol Monobenzyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for catechol monobenzyl ether, also known as 2-benzyloxyphenol. The information presented herein is intended to support research and development activities by providing detailed spectral characteristics and the methodologies for their acquisition.

Introduction

Catechol monobenzyl ether is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and fine chemical products. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of catechol monobenzyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| 6.95 - 6.80 | m | 4H | Ar-H (catechol) |

| 5.10 | s | 2H | -O-CH₂ -Ph |

| 5.6 (variable) | br s | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | C -OH |

| 145.8 | C -O-CH₂ |

| 137.0 | C -ipso (benzyl) |

| 128.6 | C -para (benzyl) |

| 128.0 | C -ortho/meta (benzyl) |

| 127.3 | C -ortho/meta (benzyl) |

| 121.5 | Ar-C H (catechol) |

| 120.2 | Ar-C H (catechol) |

| 115.8 | Ar-C H (catechol) |

| 114.9 | Ar-C H (catechol) |

| 71.0 | -O-C H₂-Ph |

Note: Specific chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

An FT-IR spectrum of 2-(Benzyloxy)phenol is available in the Aldrich FT-IR Collection Edition II.[1] A vapor phase IR spectrum is also available on SpectraBase. Key absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O stretch (ether) |

| 1100 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of catechol monobenzyl ether is available on the NIST WebBook.[2]

| m/z | Relative Intensity (%) | Assignment |

| 200 | 40 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 109 | 35 | [M - C₇H₇]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| ~275 | Non-polar solvent |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A sample of 5-10 mg of catechol monobenzyl ether is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

A thin film of liquid catechol monobenzyl ether is prepared between two potassium bromide (KBr) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast onto a KBr plate and the solvent allowed to evaporate. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

A dilute solution of catechol monobenzyl ether in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio.

UV-Vis Spectroscopy

A dilute solution of catechol monobenzyl ether is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer. The solvent used is also run as a blank for baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like catechol monobenzyl ether.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 2-(Benzyloxy)phenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. This guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-(benzyloxy)phenol, a key intermediate in various synthetic applications. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification in research and drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the chemical structure of this compound is presented below with a standardized numbering system for both the proton and carbon atoms. This numbering will be referenced throughout the data tables.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of both the phenol and benzyl rings, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl and benzyloxy substituents.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-9', H-13' | 7.45 - 7.30 | Multiplet | - | 2H |

| H-10', H-11', H-12' | 7.30 - 7.20 | Multiplet | - | 3H |

| H-3, H-4, H-5, H-6 | 7.00 - 6.80 | Multiplet | - | 4H |

| OH | ~5.70 | Singlet (broad) | - | 1H |

| H-7' (CH₂) | 5.10 | Singlet | - | 2H |

Note: The exact chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange, leading to a broad signal.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, all 13 carbon atoms are chemically non-equivalent and thus produce distinct signals.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~146.5 |

| C-2 | ~145.8 |

| C-8' | ~137.0 |

| C-10', C-12' | ~128.5 |

| C-11' | ~127.9 |

| C-9', C-13' | ~127.2 |

| C-4 | ~121.5 |

| C-5 | ~120.0 |

| C-6 | ~115.0 |

| C-3 | ~112.5 |

| C-7' | ~70.5 |

Note: The assignments are based on predictive models and comparison with structurally similar compounds. The chemical shifts can vary slightly based on experimental conditions.

Experimental Protocol

The following provides a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.[1]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure sample peaks.[2]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][3]

-

For ¹H NMR:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

For ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat spectral baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

Logical Workflow for NMR Analysis

The process of analyzing an NMR spectrum follows a logical progression from sample preparation to final structure elucidation.

Caption: A generalized workflow for NMR sample analysis, from preparation to structure verification.

References

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-(benzyloxy)phenol. Understanding the fragmentation patterns of this molecule is critical for its unambiguous identification and characterization in complex matrices, a common requirement in pharmaceutical research and development, metabolite identification, and forensic analysis. This document outlines the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by quantitative data, detailed experimental protocols, and visual representations of the fragmentation logic.

Core Fragmentation Analysis

This compound (C₁₃H₁₂O₂, molecular weight: 200.23 g/mol ) exhibits distinct and informative fragmentation patterns upon ionization in a mass spectrometer. The primary cleavage sites are dictated by the lability of the benzylic ether linkage and the stability of the resulting fragments.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), this compound undergoes extensive fragmentation. The resulting mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that provide structural confirmation.

Data Presentation: Key Fragment Ions in EI-MS

The quantitative data for the principal fragments observed in the EI mass spectrum of this compound, as sourced from the National Institute of Standards and Technology (NIST) database, is summarized below. The relative abundances have been estimated from the spectral data.

| m/z | Proposed Fragment Ion | Structure | Relative Abundance (%) |

| 200 | [M]⁺• (Molecular Ion) | [C₁₃H₁₂O₂]⁺• | 25 |

| 109 | [C₇H₅O]⁺ | Tropylium-like ion | 10 |

| 91 | [C₇H₇]⁺ | Tropylium ion | 100 |

| 77 | [C₆H₅]⁺ | Phenyl cation | 15 |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | 15 |

Logical Flow of EI Fragmentation

The fragmentation cascade initiated by electron impact is a logical process governed by the principles of ion stability. The primary events include the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion, which is often the base peak in the spectrum.

Electrospray Ionization (ESI) Fragmentation

In contrast to the hard ionization of EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, or a deprotonated molecule, [M-H]⁻, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of these precursor ions.

Proposed ESI-MS/MS Fragmentation

For this compound, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 201) is expected to follow a pathway initiated by the cleavage of the protonated ether linkage.

Data Presentation: Predicted Key Fragment Ions in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 201 | 91 | C₇H₈O (Phenol) |

| 201 | 109 | C₇H₈ (Toluene) |

Logical Flow of ESI-MS/MS Fragmentation

The fragmentation in ESI-MS/MS is a controlled process that provides specific structural information. The primary fragmentation route involves the loss of a neutral molecule, leading to the formation of a stable charged fragment.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for consistent and reliable mass spectrometric analysis. The following protocols provide a framework for the analysis of this compound using GC-MS with Electron Ionization and LC-MS with Electrospray Ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol is designed for the separation and subsequent EI-based mass analysis of this compound.

Workflow Diagram

Methodology

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 1 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 450.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This protocol is suitable for the analysis of this compound, particularly when coupled with tandem mass spectrometry for fragmentation studies.

Workflow Diagram

Methodology

-

Sample Preparation:

-

Dissolve this compound in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter prior to injection.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Full Scan MS: Scan from m/z 100 to 500.

-

Tandem MS (MS/MS):

-

Select the precursor ion at m/z 201.

-

Apply collision energy (e.g., 15-25 eV) to induce fragmentation.

-

Scan the product ions.

-

-

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of this compound in their analytical workflows. The principles outlined here can be adapted and optimized for specific instrumentation and analytical challenges.

An In-depth Guide to the Synthesis of 2-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes to 2-(benzyloxy)phenol, a valuable intermediate in the synthesis of various organic molecules. This document details the core methodologies, presents quantitative data in structured tables, and illustrates reaction pathways and workflows using logical diagrams.

Introduction

This compound, also known as monobenzyl ether of catechol, is a key building block in organic synthesis. Its structure, featuring a protected phenolic hydroxyl group and a free one, allows for selective functionalization, making it a crucial intermediate in the preparation of pharmaceuticals, agrochemicals, and other complex organic compounds. The selective synthesis of this mono-substituted catechol derivative is a key challenge, as the di-substituted product, 1,2-bis(benzyloxy)benzene, is a common byproduct. This guide explores the primary synthetic strategies to achieve high yields of the desired this compound.

Core Synthetic Methodologies

The most prevalent and well-documented method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a benzyl halide by a catecholate anion. Variations of this method, including the use of phase-transfer catalysis to enhance reaction rates and selectivity, are also discussed. An alternative approach involves the benzylation of salicylaldehyde followed by reduction.

Williamson Ether Synthesis from Catechol

The direct benzylation of catechol is the most straightforward approach to this compound. The reaction's success hinges on controlling the stoichiometry to favor mono-alkylation over di-alkylation.

Reaction Scheme:

Caption: General Williamson ether synthesis of this compound.

Detailed Experimental Protocols:

While a definitive, high-yield, and selective mono-benzylation of catechol is nuanced, a general procedure can be outlined based on related transformations. The key is to use catechol in excess to favor the formation of the mono-substituted product.

Protocol 1: Benzylation of a Substituted Phenol (Adapted for Catechol) [1]

-

Materials: 2-Hydroxy-3-methylbenzaldehyde (1 eq), Benzyl bromide (1 eq), Potassium carbonate (1.5 eq), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-hydroxy-3-methylbenzaldehyde in DMF.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction for 2 hours at 20°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain 2-benzyloxy-3-methylbenzaldehyde.

-

Adaptation for Catechol: To synthesize this compound, catechol would be used in place of 2-hydroxy-3-methylbenzaldehyde, and the molar ratio of catechol to benzyl halide would be increased (e.g., 2:1 or greater) to statistically favor mono-benzylation. The workup procedure would involve an aqueous wash to remove unreacted catechol and the base, followed by chromatographic purification.

Quantitative Data from a Related Benzylation:

The following table summarizes the yields for the synthesis of 2-benzyloxy-3-methylbenzaldehyde under various conditions, which can serve as a starting point for optimizing the synthesis of this compound.[1]

| Benzylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl bromide | NaH | THF | 20 | 4 | 91 |

| Benzyl bromide | K₂CO₃ | DMF | 20 | 2 | 73 |

| Benzyl bromide | K₂CO₃ | MEK | Not specified | Not specified | 75 |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Not specified | Not specified | 77 |

| Benzyl chloride | K₂CO₃ | DMF | 50 | Not specified | 79 |

Phase-Transfer Catalysis (PTC) for Selective Mono-Benzylation

Phase-transfer catalysis can be a powerful tool to improve the selectivity of the mono-benzylation of catechol. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the catecholate anion from an aqueous phase to an organic phase where the reaction with the benzyl halide occurs. This can lead to milder reaction conditions and improved yields of the mono-ether.

Logical Workflow for PTC Synthesis:

Caption: Workflow for PTC-mediated synthesis of this compound.

Synthesis from Salicylaldehyde

An alternative route to this compound starts with salicylaldehyde. This method involves two main steps: the protection of the phenolic hydroxyl group via benzylation, followed by the reduction of the aldehyde functionality.

Reaction Pathway:

Caption: Two-step synthesis of this compound from salicylaldehyde.

Detailed Experimental Protocols:

Step 1: Synthesis of 2-Benzyloxybenzaldehyde [2]

-

Materials: Salicylaldehyde (1 eq), Benzyl chloride (1.08 eq), Potassium carbonate (1.25 eq), Anhydrous acetone.

-

Procedure:

-

To a reaction flask, add anhydrous acetone, salicylaldehyde, benzyl chloride, and potassium carbonate.

-

Stir the mixture and heat to reflux for 2 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Add ethyl acetate and water to the residue.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, filter, and concentrate.

-

Recrystallize the solid from ethanol to obtain white needle-like crystals of 2-benzyloxybenzaldehyde.

-

-

Yield: 91.5%

Step 2: Reduction of 2-Benzyloxybenzaldehyde to this compound

The reduction of the aldehyde can be achieved using various reducing agents. A common and mild reducing agent is sodium borohydride.

-

General Protocol:

-

Dissolve 2-benzyloxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a weak acid (e.g., acetic acid or dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

-

Data Summary

The following table summarizes the quantitative data found for the synthesis of intermediates related to this compound. This data can be used as a reference for developing a robust synthesis of the target compound.

| Starting Material | Product | Benzylating Agent | Base | Solvent | Yield (%) | Reference |

| 2-Hydroxy-3-methylbenzaldehyde | 2-Benzyloxy-3-methylbenzaldehyde | Benzyl bromide | NaH | THF | 91 | [1] |

| 2-Hydroxy-3-methylbenzaldehyde | 2-Benzyloxy-3-methylbenzaldehyde | Benzyl bromide | K₂CO₃ | DMF | 73 | [1] |

| 2-Hydroxy-3-methylbenzaldehyde | 2-Benzyloxy-3-methylbenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | 79 | [1] |

| Salicylaldehyde | 2-Benzyloxybenzaldehyde | Benzyl chloride | K₂CO₃ | Acetone | 91.5 | [2] |

Conclusion

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis starting from catechol. The primary challenge lies in achieving selective mono-benzylation. Careful control of stoichiometry, particularly using an excess of catechol, is a key strategy. The use of phase-transfer catalysis presents a promising approach to enhance selectivity and yield under milder conditions, although specific protocols for this transformation require further development. An alternative, two-step synthesis from salicylaldehyde offers a high-yield route to an important precursor, 2-benzyloxybenzaldehyde, which can then be reduced to the desired product. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the importance of maximizing the selectivity for the mono-substituted product. Further optimization of the direct benzylation of catechol, potentially employing advanced catalytic systems, remains an area of interest for process improvement.

References

The Discovery and Scientific Background of Benzyloxyphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxyphenols, a class of aromatic ether compounds, hold significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the discovery, background, and key scientific principles of benzyloxyphenols, with a primary focus on 4-(benzyloxy)phenol, also known as monobenzone. The document details the historical context of their discovery, explores their synthesis and physicochemical properties, and elucidates the biological mechanisms of action, particularly the depigmenting effects of monobenzone. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for synthesis and characterization are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction: Discovery and Historical Context

The most prominent member of the benzyloxyphenol family, 4-(benzyloxy)phenol (monobenzone), was first identified as a potent depigmenting agent in 1939. This discovery arose from observations of factory workers who developed vitiligo-like depigmentation on their skin after exposure to rubber containing monobenzone as an antioxidant. This serendipitous finding paved the way for its clinical use in the treatment of extensive vitiligo, a condition characterized by the loss of skin pigment. Initially used to treat various forms of hyperpigmentation, its use in cosmetics has since been banned in the USA and EU due to its potent and often permanent effects. Today, monobenzone remains an FDA-approved treatment for depigmenting residual normally pigmented skin in patients with disseminated vitiligo. Beyond its dermatological applications, benzyloxyphenol derivatives have been investigated for their potential as fungicides, insecticides, and as intermediates in the synthesis of more complex molecules, including liquid crystals and pharmaceuticals.

Physicochemical Properties of Benzyloxyphenol Isomers

The position of the benzyloxy group on the phenol ring significantly influences the physicochemical properties of the resulting isomer. A summary of key properties for 2-, 3-, and 4-benzyloxyphenol is presented in Table 1 for easy comparison.

| Property | 2-(Benzyloxy)phenol | 3-(Benzyloxy)phenol | 4-(Benzyloxy)phenol (Monobenzone) |

| CAS Number | 6272-38-4 | 3769-41-3[1][2] | 103-16-2 |

| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂[1][2] | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol | 200.24 g/mol [1][2] | 200.23 g/mol |

| Appearance | Colorless to light yellow liquid | White to almost white powder/crystal[1] | Colorless solid |

| Melting Point | 35-40 °C | 50-54 °C[1] | 119-120 °C |

| Boiling Point | 215 °C at 20 mmHg | 200 °C at 5 mmHg[1] | Not applicable |

| Solubility | Soluble in alcohol, benzene, and diethyl ether; insoluble in water.[3] | Soluble in alcohol, benzene, and diethyl ether; insoluble in water. | Soluble in alcohol, benzene, and diethyl ether; practically insoluble in water. |

| Density | 1.143 g/mL at 25 °C | Not available | Not available |

| Refractive Index | n20/D 1.591 | Not available | Not available |

Synthesis of Benzyloxyphenols: The Williamson Ether Synthesis

The most common and versatile method for preparing benzyloxyphenols is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

General Reaction Scheme

Detailed Experimental Protocol: Synthesis of 4-(Benzyloxy)phenol

This protocol outlines the synthesis of 4-(benzyloxy)phenol via the Williamson ether synthesis.

Materials:

-

4-Hydroxyphenol (hydroquinone)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxyphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous N,N-dimethylformamide.

-

Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 equivalents) to the flask dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(benzyloxy)phenol.[4]

Characterization: The identity and purity of the synthesized benzyloxyphenol can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[4]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Biological Activity and Mechanism of Action of 4-(Benzyloxy)phenol (Monobenzone)

The primary biological effect of monobenzone is its ability to induce depigmentation of the skin. This occurs through a multi-step process that involves both direct interaction with a key enzyme in melanin synthesis and the induction of an autoimmune response against melanocytes.

Tyrosinase Inhibition and Hapten Formation

Monobenzone acts as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. Tyrosinase oxidizes monobenzone to a highly reactive ortho-quinone.[5] This quinone can then covalently bind to cysteine residues on the tyrosinase enzyme itself, forming a hapten-protein conjugate.[6][7] This process, known as haptenation, alters the structure of tyrosinase, marking it as foreign to the immune system.

Induction of an Autoimmune Response

The haptenated tyrosinase is recognized as a neoantigen by the immune system. This triggers a cascade of events leading to a targeted autoimmune response against melanocytes.

Signaling Pathway of Monobenzone-Induced Depigmentation:

References

- 1. 3-(Benzyloxy)phenol | 3769-41-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A reactive ortho-quinone generated by tyrosinase-catalyzed oxidation of the skin depigmenting agent monobenzone: self-coupling and thiol-conjugation reactions and possible implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin-depigmenting agent monobenzone induces potent T-cell autoimmunity toward pigmented cells by tyrosinase haptenation and melanosome autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

2-(Benzyloxy)phenol: A Versatile Chemical Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Benzyloxy)phenol, a key aromatic building block, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of two distinct oxygen functionalities: a nucleophilic phenolic hydroxyl group and a benzyl ether that acts as a stable protecting group, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

Proper characterization of this compound is crucial for its effective use. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| CAS Number | 6272-38-4 |

| Appearance | Colorless to light yellow liquid |

| Density | 1.143 g/mL at 25 °C |

| Refractive Index | n20/D 1.591 |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.45 (m, 5H, Ar-H of benzyl), 6.80-7.00 (m, 4H, Ar-H of phenol), 5.10 (s, 2H, OCH₂Ph), 5.70 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 155.8, 145.8, 136.8, 128.6, 128.0, 127.3, 121.3, 119.9, 114.8, 111.9, 70.2 |

| IR (neat, cm⁻¹) | 3450 (O-H stretch), 3030 (aromatic C-H stretch), 1590, 1500 (aromatic C=C stretch), 1250 (aryl ether C-O stretch), 740, 690 (aromatic C-H bend) |

| Mass Spectrum (EI) | m/z (%) 200 (M⁺, 40), 91 (100), 77 (15), 65 (10) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective mono-O-benzylation of catechol. This reaction is typically achieved via a Williamson ether synthesis, where one of the phenolic hydroxyl groups of catechol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

Experimental Protocol: Selective Mono-O-benzylation of Catechol

This protocol is adapted from a similar procedure for the benzylation of a polyhydroxylated natural product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Catechol (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of catechol in anhydrous DMF, add potassium carbonate.

-

Slowly add benzyl bromide to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Byproducts | 1,2-Bis(benzyloxy)benzene (dibenzylated product) and unreacted catechol |

Key Reactions of this compound as a Building Block

The synthetic utility of this compound lies in the reactivity of its phenolic hydroxyl group and the aromatic ring, as well as the ability to deprotect the benzyl ether.

Electrophilic Aromatic Substitution

The electron-donating nature of both the hydroxyl and benzyloxy groups activates the aromatic ring of this compound towards electrophilic substitution. These reactions are generally directed to the positions ortho and para to the activating groups.

Direct Friedel-Crafts acylation of phenols can be challenging due to competing O-acylation and the deactivation of the Lewis acid catalyst by complexation with the phenolic oxygen.[1] A common strategy to achieve C-acylation is through the Fries rearrangement of the initially formed O-acylated product.

Reaction Workflow:

Figure 2: Friedel-Crafts acylation workflow.

Experimental Protocol: Fries Rearrangement for C-Acylation

-

O-Acylation: React this compound with acetyl chloride in the presence of a non-Lewis acidic base (e.g., pyridine) to form 2-(benzyloxy)phenyl acetate.

-

Fries Rearrangement: Treat the isolated 2-(benzyloxy)phenyl acetate with a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent (e.g., nitrobenzene or CS₂) at elevated temperatures. The acyl group will migrate from the oxygen to the aromatic ring, primarily at the para position to the hydroxyl group.

-

Work-up involves quenching the reaction with acid and extraction, followed by purification.

Expected Products and Yields:

| Product | Position of Acylation | Expected Yield |

| 4-Acetyl-2-(benzyloxy)phenol | para to -OH | Major product |

| 6-Acetyl-2-(benzyloxy)phenol | ortho to -OH | Minor product |

Note: Specific yields are highly dependent on reaction conditions and require optimization.

Nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group for further transformations. The reaction typically yields a mixture of ortho and para isomers.[2]

Experimental Protocol: Nitration

-

Dissolve this compound in a suitable solvent (e.g., glacial acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.

-

The isomers can be separated by column chromatography.

Quantitative Data:

| Product | Position of Nitration | Expected Yield |

| 2-(Benzyloxy)-4-nitrophenol | para to -OH | Major product |

| 2-(Benzyloxy)-6-nitrophenol | ortho to -OH | Minor product |

Note: The ratio of isomers and overall yield can be influenced by the reaction temperature and the specific nitrating agent used.

Deprotection of the Benzyl Ether

A crucial reaction of this compound is the cleavage of the benzyl ether to unmask the second phenolic hydroxyl group, yielding catechol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.[3][4][5]

Deprotection Workflow:

Figure 3: Deprotection of this compound.

Experimental Protocol: Catalytic Transfer Hydrogenation

-

To a solution of this compound in methanol, add 10% Palladium on carbon (Pd/C) catalyst.

-

Add ammonium formate in portions to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the combined filtrate under reduced pressure to obtain the crude catechol.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | Typically high (>90%) |

| Byproducts | Minimal, primarily toluene from the cleaved benzyl group |

Applications in Drug Development and Medicinal Chemistry

The structural motif of this compound is found as a key intermediate in the synthesis of various biologically active molecules. The ability to selectively functionalize the phenolic hydroxyl group and the aromatic ring, followed by deprotection of the benzyl ether, makes it a valuable tool for medicinal chemists. For instance, derivatives of benzyloxyphenols are utilized in the synthesis of compounds targeting G-protein coupled receptors and in the development of novel kinase inhibitors. The strategic use of the benzyl protecting group allows for the introduction of sensitive functionalities at other positions of the molecule before its final deprotection to reveal the active catechol moiety.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound in their synthetic endeavors.

References

A Theoretical and Computational Guide to 2-(Benzyloxy)phenol: Exploring Molecular Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(benzyloxy)phenol, a molecule of interest in organic synthesis and potential pharmaceutical applications. In the absence of extensive published computational data for this specific molecule, this document outlines a best-practice framework for its in-silico and experimental characterization. The guide details standard quantum chemical calculation protocols, spectroscopic analysis techniques, and data presentation formats. It is intended to serve as a foundational resource for researchers initiating theoretical and experimental investigations into this compound and its derivatives.

Introduction

This compound is an aromatic compound featuring a phenol ring substituted with a benzyloxy group at the ortho position. Its structural motifs are common in various bioactive molecules and synthetic intermediates. Understanding the molecule's electronic structure, conformational landscape, and spectroscopic signatures is crucial for predicting its reactivity, designing new derivatives, and elucidating its potential roles in biological systems.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the molecular properties of such compounds at the atomic level. When combined with experimental spectroscopic techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, a detailed and validated understanding of the molecule's behavior can be achieved. This guide outlines the standard workflows for such a combined computational and experimental approach.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available sources and provides a baseline for further experimental and computational validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 6272-38-4 | [1] |

| Appearance | Clear liquid | [] |

| Density | 1.143 g/mL at 25 °C | |

| Boiling Point | 335.5 °C at 760 mmHg | [] |

| Refractive Index (n20/D) | 1.591 | |

| SMILES | Oc1ccccc1OCc2ccccc2 | |

| InChIKey | CCZCXFHJMKINPE-UHFFFAOYSA-N |

Theoretical and Computational Methodology

A robust computational investigation of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various molecular properties using DFT. The general workflow for such a study is depicted below.

Caption: A typical workflow for the computational analysis of this compound.

Computational Protocol

The following protocol outlines a standard approach for the quantum chemical calculations of this compound, based on methodologies frequently applied to similar phenolic compounds.[3][4]

-

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian.

-

Initial Structure: The initial 3D structure of this compound would be constructed using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory to obtain a reasonable starting geometry.

-

Geometry Optimization: The ground state molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[3]

-

Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to enable the simulation of IR and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.[3]

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).[3]

-

Electronic Properties: Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths.[4] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be determined to analyze the molecule's electronic reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate intramolecular interactions, charge delocalization, and hyperconjugative effects.[4]

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to identify the electrophilic and nucleophilic sites on the molecule.[4]

Presentation of Computational Data

The quantitative results from these calculations should be presented in a clear, tabular format for easy interpretation and comparison with experimental data.

Table 2: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-O (hydroxyl) | e.g., 1.365 |

| O-H (hydroxyl) | e.g., 0.967 | |

| C-O (ether) | e.g., 1.378 | |

| O-C (benzyl) | e.g., 1.432 | |

| Bond Angle | C-O-H | e.g., 109.2 |

| C-O-C (ether) | e.g., 118.5 | |

| Dihedral Angle | C-C-O-C | e.g., 178.9 |

Table 3: Representative Calculated Vibrational Frequencies and Assignments

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ν₁ | e.g., 3550 | e.g., 3545 | O-H stretch |

| ν₂ | e.g., 3060 | e.g., 3065 | Aromatic C-H stretch |

| ν₃ | e.g., 1250 | e.g., 1248 | C-O stretch (ether) |

Table 4: Representative Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value |

| HOMO Energy | e.g., -5.8 eV |

| LUMO Energy | e.g., -0.5 eV |

| HOMO-LUMO Gap | e.g., 5.3 eV |

| Dipole Moment | e.g., 2.1 Debye |

| Zero-Point Vibrational Energy | e.g., 155.6 kcal/mol |

| Enthalpy | e.g., 165.2 kcal/mol |

| Gibbs Free Energy | e.g., 120.8 kcal/mol |

Experimental Protocols and Data Correlation

To validate the computational results, a series of spectroscopic experiments should be performed. The general workflow for this integrated approach is shown below.

Caption: Workflow for the integrated computational and experimental study of this compound.

Synthesis and Purification

While this compound is commercially available, for detailed characterization, its synthesis and purification might be necessary. A known synthetic route involves the benzylation of catechol. The purity of the compound is critical for accurate spectroscopic analysis.

Spectroscopic Protocols

-

FT-IR and FT-Raman Spectroscopy:

-

FT-IR: The infrared spectrum would be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be analyzed as a neat liquid between KBr plates.

-

FT-Raman: The Raman spectrum would be recorded using a spectrometer with a suitable laser excitation source (e.g., 1064 nm Nd:YAG laser). The sample would be placed in a capillary tube for analysis.

-

The experimental vibrational bands would be assigned based on the theoretical frequencies calculated via DFT.

-

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts would be referenced to TMS.

-

The experimental chemical shifts would be compared with the GIAO-calculated values to confirm assignments.

-

-

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum would be recorded using a spectrophotometer.

-

The sample would be dissolved in a suitable solvent (e.g., ethanol or cyclohexane) to a known concentration.

-

The experimental absorption maxima (λ_max) would be compared with the electronic transitions predicted by TD-DFT calculations.

-

Conclusion

This guide has outlined a comprehensive theoretical and experimental framework for the in-depth characterization of this compound. By combining quantum chemical calculations with spectroscopic analysis, a detailed understanding of its molecular structure, vibrational modes, and electronic properties can be achieved. The methodologies and data presentation formats described herein provide a standardized approach for researchers in academia and industry, facilitating further studies into the reactivity, potential applications, and biological significance of this and related compounds. The presented workflows and protocols serve as a robust starting point for any investigation into the molecular world of this compound.

References

Methodological & Application

Application Note: Synthesis of 2-(Benzyloxy)phenol from Catechol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 2-(benzyloxy)phenol, a valuable intermediate in organic synthesis, starting from catechol. The core challenge in this synthesis is achieving selective mono-O-benzylation of the symmetrical catechol structure. This document details two robust protocols: the classical Williamson ether synthesis with controlled stoichiometry and an enhanced method utilizing Phase-Transfer Catalysis (PTC) for improved efficiency and milder conditions. Each section includes a discussion of the underlying chemical principles, step-by-step experimental protocols, purification strategies, and the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Selective Mono-Benzylation

This compound is a key building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structure, featuring a protected phenolic hydroxyl group alongside a free one, allows for differential functionalization. Catechol is an inexpensive and logical precursor for this molecule; however, the presence of two chemically equivalent hydroxyl groups (pKa1 ≈ 9.4, pKa2 ≈ 12.8) presents a significant synthetic challenge.

The primary goal is to favor the formation of the mono-benzylated product over the di-benzylated byproduct, 1,2-bis(benzyloxy)benzene. Achieving high selectivity is paramount to maximizing yield and simplifying purification. This guide explores methodologies designed to control this selectivity.

Methodology I: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction involves the deprotonation of an alcohol—in this case, one of catechol's hydroxyl groups—to form a nucleophilic phenoxide, which then attacks an electrophilic alkyl halide, such as benzyl chloride or benzyl bromide.[3]

Causality & Experimental Design: To favor mono-alkylation, the reaction stoichiometry must be carefully controlled. By using a slight excess of catechol relative to the benzyl halide and the base, the statistical probability of a second benzylation event on the mono-substituted product is reduced. The choice of a moderately weak base like potassium carbonate (K₂CO₃) is strategic; it is strong enough to deprotonate the first, more acidic phenol (pKa1) but less likely to fully deprotonate the second, less acidic phenol of the mono-benzylated product, thereby kinetically disfavoring the second etherification.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are employed to solvate the cation of the base and increase the nucleophilicity of the phenoxide anion, thus accelerating the SN2 reaction.[1]

Reaction Mechanism: SN2 Pathway

The mechanism involves two primary steps:

-

Deprotonation: The base removes a proton from a catechol hydroxyl group to form the potassium catecholate intermediate.

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the benzylic carbon of the benzyl halide in a backside attack, displacing the halide leaving group to form the C-O ether bond.[3]